molecular formula C10H9N B141862 Quinoline,1,4-dihydro-4-methylene-(9ci) CAS No. 139266-01-6

Quinoline,1,4-dihydro-4-methylene-(9ci)

Cat. No.: B141862
CAS No.: 139266-01-6
M. Wt: 143.18 g/mol
InChI Key: ZBSARQBOJOXXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylene-1H-quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of Quinoline,1,4-dihydro-4-methylene-(9ci) consists of a quinoline core with a methylene group attached at the 4-position, making it a unique and versatile compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline,1,4-dihydro-4-methylene-(9ci) can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohol with formaldehyde under acidic conditions, followed by cyclization to form the quinoline ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-bromoaniline reacts with an appropriate methylene donor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Quinoline,1,4-dihydro-4-methylene-(9ci) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylene-1H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of Quinoline,1,4-dihydro-4-methylene-(9ci) can yield 4-methylquinoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

4-Methylene-1H-quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Quinoline,1,4-dihydro-4-methylene-(9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methylene group at the 4-position.

    4-Methylquinoline: A derivative with a methyl group instead of a methylene group at the 4-position.

    4-Hydroxyquinoline: A compound with a hydroxyl group at the 4-position.

Uniqueness: 4-Methylene-1H-quinoline is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

139266-01-6

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

4-methylidene-1H-quinoline

InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2

InChI Key

ZBSARQBOJOXXST-UHFFFAOYSA-N

SMILES

C=C1C=CNC2=CC=CC=C12

Canonical SMILES

C=C1C=CNC2=CC=CC=C12

Synonyms

Quinoline, 1,4-dihydro-4-methylene- (9CI)

Origin of Product

United States

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